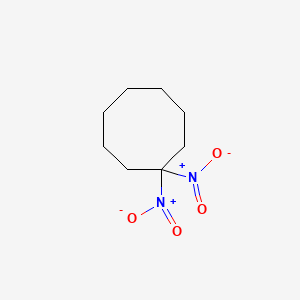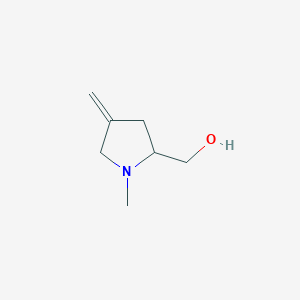
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and support green chemistry principles .
Análisis De Reacciones Químicas
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where halogens or other leaving groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of novel biologically active compounds.
Biology: The compound’s structural properties make it a valuable tool for studying various biological processes and interactions.
Medicine: It is used in the development of drugs targeting specific proteins or pathways, contributing to the treatment of diseases.
Industry: The compound’s unique properties are leveraged in industrial applications, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Methyl-4-methylidenepyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as proteins or enzymes. Docking analyses have suggested that the compound binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The stereochemistry and spatial orientation of the substituents on the pyrrolidine ring play a crucial role in its biological activity.
Comparación Con Compuestos Similares
(1-Methyl-4-methylidenepyrrolidin-2-yl)methanol can be compared with other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups, leading to variations in their biological and chemical properties. The unique combination of the methyl and methylidene groups in this compound distinguishes it from other similar compounds and contributes to its specific applications and activities.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(1-methyl-4-methylidenepyrrolidin-2-yl)methanol |
InChI |
InChI=1S/C7H13NO/c1-6-3-7(5-9)8(2)4-6/h7,9H,1,3-5H2,2H3 |
Clave InChI |
RMBPMYJXKXVHSU-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=C)CC1CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


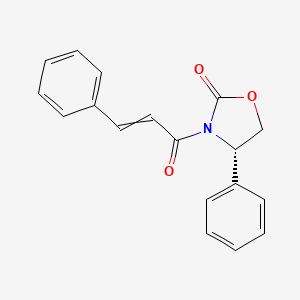
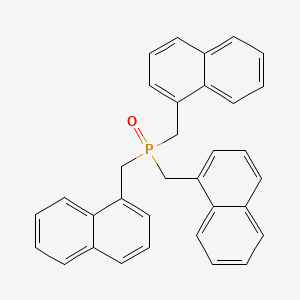
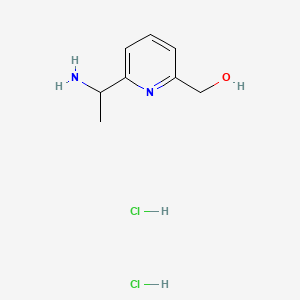
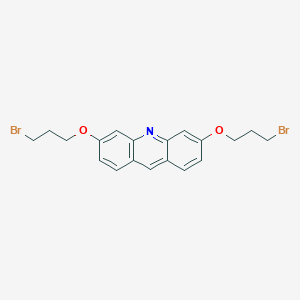
![3-[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]propanoic acid](/img/structure/B12515253.png)
![Benzenamine, N-[2-(2-methoxyethoxy)ethyl]-4,5-dimethyl-2-nitro-](/img/structure/B12515261.png)
![2,2-Bis[(quinolin-2-yl)methyl]propane-1,3-diol](/img/structure/B12515274.png)
![7-nitro-2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one](/img/structure/B12515280.png)

![3-Amino-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12515301.png)
![(1R,2S,5S)-3-((S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12515306.png)
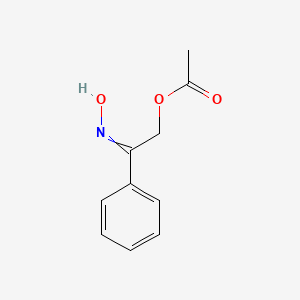
![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
